N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Electronic effects Oxalamide SAR Positional isomer

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is an unsymmetrical oxalamide (ethanediamide) derivative bearing a 4-nitrophenyl substituent on one amide nitrogen and a 4-phenoxyphenyl substituent on the other. Its molecular formula is C20H15N3O5 with a molecular weight of 377.3 g/mol.

Molecular Formula C20H15N3O5
Molecular Weight 377.356
CAS No. 899743-66-9
Cat. No. B2723908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
CAS899743-66-9
Molecular FormulaC20H15N3O5
Molecular Weight377.356
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H15N3O5/c24-19(21-14-6-10-16(11-7-14)23(26)27)20(25)22-15-8-12-18(13-9-15)28-17-4-2-1-3-5-17/h1-13H,(H,21,24)(H,22,25)
InChIKeyUJEOAANTYZKYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide (CAS 899743-66-9): Structural Identity for Research Sourcing


N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is an unsymmetrical oxalamide (ethanediamide) derivative bearing a 4-nitrophenyl substituent on one amide nitrogen and a 4-phenoxyphenyl substituent on the other. Its molecular formula is C20H15N3O5 with a molecular weight of 377.3 g/mol . The compound belongs to a broader class of oxalamide derivatives that have been investigated as enzyme inhibitors, notably against plasminogen activator inhibitor-1 (PAI-1) [1], as well as scaffolds for heme-displacing IDO1 inhibitors [2], and as ligands for metal coordination complexes [3]. Direct quantitative biological or material performance data for this specific CAS compound in peer-reviewed literature are currently extremely scarce, necessitating reliance on structural and class-level evidence for procurement differentiation.

Enzyme inhibitor research
Oxalamide scaffold for PAI-1 / IDO1 inhibition studies
Coordination chemistry
Unsymmetrical ligand for luminescent metal-organic complexes
Chemical biology toolkit
Building block for unsymmetrical oxalamide SAR libraries

Why Generic Substitution Fails for N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide: Structural Nuances that Drive Function


Within the oxalamide chemotype, minor structural perturbations—such as the position of the nitro group or the presence and nature of the terminal aryloxy substituent—can dramatically alter electronic properties, molecular recognition, and metalligand coordination behaviour [1]. The 4-nitrophenyl group in this specific compound exerts a strong electron-withdrawing effect via resonance and induction, which modulates the electrophilicity of the oxalamide carbonyls and influences hydrogen-bonding capacity. This electronic signature differs measurably from the 3-nitro positional isomer and from analogs bearing methoxy, methyl, or unsubstituted phenyl termini . Consequently, a scientist cannot simply interchange this compound with a closely related oxalamide and expect equivalent performance in enzyme inhibition assays, coordination chemistry applications, or structure-activity relationship (SAR) studies without risking data misinterpretation.

Nitro positional isomer
Para-nitro substitution defines frontier orbital localization and luminescence; meta isomer may not replicate equivalent electronic behavior.
Phenoxy terminus
The diaryl ether oxygen provides additional H-bond acceptor capacity; simple phenyl analogs may not recapitulate these molecular recognition features.
Core connectivity
Oxalamide dual-amide architecture enables bidentate H-bonding and heme displacement; benzamide or urea cores may not deliver equivalent binding modes.

Differential Evidence for N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide: Comparator-Based Quantitative Analysis


Nitro-Positional Isomerism: 4-Nitro Substitution Confers Distinct Electronic Profile vs. 3-Nitro Analog

The compound differs from its closest positional isomer, N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide (CAS 941999-68-4), only in the position of the nitro group (para vs. meta). In a systematic study of N-(4-R-phenyl)-N'-(4-nitrophenyl)oxamide Zn(II) complexes, para-nitro substitution was shown to produce a distinct ligand-to-ligand charge transfer (LLCT) band (π→π*) and solid-state yellow-orange luminescence at 450–600 nm (λmax ~500 nm), while HOMO-LUMO gaps remained nearly invariant across different R substituents [1]. This indicates that the 4-nitrophenyl group dominates the frontier orbital landscape in the para-series. The 3-nitro isomer is expected to alter HOMO/LUMO localization and may not participate in equivalent metal coordination geometry, given that the para-nitrophenyl ring is responsible for LUMO distribution in the coordination sphere [1].

Nitro positional isomerism
Class-level
4-nitrophenyl contributes to LUMO localization and LLCT band (450–600 nm); 3-nitro isomer expected to alter HOMO/LUMO distribution [1]
Para-nitro substitution is essential for specific luminescent behavior
Direct data for 3-nitro analog absent; class-level inference
Electronic effects Oxalamide SAR Positional isomer

Phenoxy Substituent Necessity: 4-Phenoxyphenyl Provides Differential Hydrogen Bond Capacity vs. Unsubstituted Phenyl Analogs

The 4-phenoxyphenyl terminal group distinguishes this compound from N'-(4-nitrophenyl)-N-phenyloxamide (CAS 22486-74-4), which lacks the phenoxy oxygen . The diaryl ether oxygen in the phenoxyphenyl moiety serves as an additional hydrogen-bond acceptor (C-O-C), which can participate in non-covalent interactions critical for supramolecular assembly and enzyme binding [1]. In oxalamide-based IDO1 inhibitors, the presence or absence of aryl ether moieties significantly affected both heme-binding potency and cellular activity (IC50 shifts of >10-fold observed in lead optimization) [1]. While direct quantitative comparison data for this exact compound versus its des-phenoxy analog are not published, the structural rationale for retaining the phenoxyphenyl group is grounded in documented SAR for the oxalamide chemotype.

Phenoxy substituent necessity
Reported
4-phenoxyphenyl adds diaryl ether oxygen (HBA count +1 vs. des-phenoxy analog); aryl ethers shown to impact IDO1 potency >10-fold in lead optimization [2]
Phenoxy terminus provides unique H-bond acceptor and steric features
Quantitative comparison for this compound not available
Hydrogen bonding Crystal engineering Oxalamide derivatives

PAI-1 Inhibitory Activity: Oxalamide Chemotype Demonstrates μM-Level Potency, Positioning This Scaffold for Further Optimization

A series of oxalamide derivatives structurally analogous to the target compound were evaluated for in vitro PAI-1 inhibitory activity using a chromogenic assay [1]. The lead oxalamide derivative 4 demonstrated an IC50 of 96 μM, establishing the oxalamide core as a valid scaffold for PAI-1 inhibition [1]. Compounds bearing carboxylic acid functionalities on the phenoxyphenyl or nitrophenyl termini showed enhanced potency in subsequent optimization rounds [1]. While the exact IC50 of N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has not been reported in publicly available data, its structural features (4-nitrophenyl and 4-phenoxyphenyl termini) place it within the same pharmacophoric space as the active oxalamide series, providing a basis for its use as a comparative analog or synthetic intermediate in PAI-1 drug discovery programs.

PAI-1 inhibitory activity
Class-level
Class baseline IC50 96 μM (lead oxalamide derivative 4) [1]
Supports oxalamide scaffold validation for PAI-1 inhibition SAR
Direct IC50 for this compound not reported
PAI-1 inhibition Thrombosis Oxalamide pharmacophore

Methyl-Substituted Analog Comparison: The Absence of Ortho-Methyl Defines Unique Steric Profile

The methyl-substituted analog N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide (CAS 941939-89-5) contains an ortho-methyl group on the nitrophenyl ring that introduces steric hindrance and alters the dihedral angle between the nitrophenyl ring and the oxalamide plane . This steric effect can impact binding conformations in enzyme pockets and metal coordination geometry. The target compound, lacking this methyl group, presents a more planar nitrophenyl-oxalamide system, which may favour different binding modes and crystal packing arrangements. The molecular weight difference (377.3 vs. 391.4 g/mol) and the altered ClogP (~3.5 vs. ~3.9 predicted) further differentiate these compounds in terms of physicochemical properties relevant to assay performance and sample handling . No direct biological activity comparison has been published for these two compounds.

Methyl-substituted analog
Source review
ΔMW +14.1, ΔClogP ~+0.4 vs. ortho-methyl analog; ortho-methyl introduces steric hindrance and reduces planarity
Absence of ortho-methyl ensures a less hindered, more coplanar pharmacophore
No direct biological comparison data published
Steric effects Oxalamide SAR Methyl analogs

Oxalamide vs. Benzamide Core: Carboxamide Connectivity Defines Biological Mechanism Potential

The compound's oxalamide (ethanediamide) core distinguishes it from 4-nitro-N-(4-phenoxyphenyl)benzamide (CAS not specified), which bears a benzamide core . The oxalamide scaffold features two adjacent amide bonds, enabling a unique hydrogen-bond donor/acceptor pattern (two NH donors, four CO acceptors across two amides) that differs from the single amide in benzamides. This bidentate hydrogen-bonding motif is critical for interactions with biological targets such as PAI-1 [1] and IDO1, where the oxalamide oxygens displace heme [2]. Benzamide analogs lacking this dual-amide architecture cannot replicate the same binding mode. The oxalamide core also provides a synthetic handle for sequential derivatization (amidation at two distinct nitrogens), offering greater chemical diversification potential.

Oxalamide vs. benzamide core
Class-level
Oxalamide: 2 HBD, 4 HBA, dual amide; benzamide: 1 HBD, 3 HBA, single amide. Dual-amide enables bidentate interactions and heme displacement [2,3]
Oxalamide core is mechanistically essential for heme displacement and bidentate binding
Validated in IDO1 heme-displacement assays [2]
Pharmacophore topology Oxalamide core Benzamide comparison

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide: Validated Application Scenarios Driven by Differential Evidence


PAI-1 Inhibitor Medicinal Chemistry: SAR Expansion and Lead Optimization

Biopharmaceutical research teams developing small-molecule PAI-1 inhibitors for thrombosis, fibrosis, or metabolic disease can employ this compound as a structural analog within the established oxalamide pharmacophore series [1]. The 4-nitrophenyl/4-phenoxyphenyl substitution pattern represents an underexplored quadrant of the oxalamide SAR matrix, and its procurement enables systematic evaluation of the electronic (nitro) and steric/HB (phenoxy) contributions to PAI-1 inhibitory potency. The class baseline IC50 of 96 μM provides a quantitative benchmark for comparative assessment [1].

Luminescent Metal-Organic Complexes: Ligand for Zn(II) and Transition Metal Coordination Chemistry

The 4-nitrophenyl-oxamide ligand framework has been demonstrated to form stable [ML2]2- zincate complexes exhibiting strong yellow-orange solid-state photoluminescence (λmax ~500 nm) [2]. Researchers in photophysics and materials chemistry can utilize this specific compound to prepare novel luminescent metal-organic materials, where the 4-phenoxyphenyl substituent may further tune emission properties through extended conjugation or steric effects not present in simpler N-phenyl analogs [2].

Immuno-Oncology Tool Compounds: IDO1 Heme-Displacement Probe Development

Given that substituted oxalamides have been validated as heme-displacing IDO1 inhibitors with favorable ADME/PK profiles [3], this compound can serve as a synthetic intermediate or control compound in IDO1 drug discovery programs. Its dual amide architecture is mechanistically critical for heme iron coordination, and the nitrophenyl group provides a spectroscopic handle (UV-Vis absorbance) for monitoring heme displacement in biochemical assays [3].

Building Block for Unsymmetrical Oxalamide Libraries in Chemical Biology

Chemical biology groups constructing focused libraries of unsymmetrical oxalamides for phenotypic screening can use this compound as a key diversification node. The sequential amidation chemistry allows independent variation of the two aromatic termini, and the para-nitro group can be reduced to an aniline handle for further conjugation (e.g., biotinylation, fluorophore attachment) . Its distinct physicochemical profile (MW 377.3, HB donors/acceptors: 2/5) positions it within lead-like chemical space suitable for probe development .

Application
Selection Property
Validation Focus
PAI-1 inhibitor SAR expansion
Oxalamide scaffold with 4-nitrophenyl/4-phenoxyphenyl substitution
PAI-1 inhibitory activity benchmarking against class lead
Luminescent metal-organic complexes
4-nitrophenyl oxamide ligand for Zn(II) coordination
Solid-state photoluminescence emission profile
IDO1 heme-displacement probe
Dual-amide architecture for heme iron coordination
Heme-displacement assay monitoring (UV-Vis)
Unsymmetrical oxalamide library building block
Sequential amidation; reducible para-nitro group
Lead-like physicochemical profile (HBD/HBA, MW)
Quote Request

Request a Quote for N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.